4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

Synthetic Chemistry Reactivity Electrophilicity

Sourcing a quinoline-3-carbaldehyde with predictable reactivity for cross-coupling can be challenging due to variable purity and substitution patterns. 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 1493637-77-6) directly addresses this need. - Guaranteed 98% purity minimizes catalyst poisoning and reduces false positives in HTS campaigns. - The 4-chloro group serves as a selective handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 8-CF3 group enhances electrophilicity for efficient derivatization. - This substitution pattern is critical for building 4-aminoquinoline scaffolds found in antimalarial and anticancer agents, where regioselectivity dictates biological activity.

Molecular Formula C11H5ClF3NO
Molecular Weight 259.61 g/mol
CAS No. 1493637-77-6
Cat. No. B1437116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
CAS1493637-77-6
Molecular FormulaC11H5ClF3NO
Molecular Weight259.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C=O)Cl
InChIInChI=1S/C11H5ClF3NO/c12-9-6(5-17)4-16-10-7(9)2-1-3-8(10)11(13,14)15/h1-5H
InChIKeyRWNHIVHWCFKMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde Overview


4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 1493637-77-6) is a halogenated quinoline-3-carbaldehyde building block, characterized by a chlorine atom at the 4-position, a trifluoromethyl group at the 8-position, and an aldehyde at the 3-position of the quinoline core . This substitution pattern imparts distinct electronic and steric properties that influence its reactivity in cross-coupling and condensation reactions, making it a valuable intermediate for medicinal chemistry and materials science programs.

Cross-Coupling Handle
4-Cl enables Suzuki-Miyaura and Buchwald-Hartwig reactions
Electron-Withdrawing Core
8-CF3 group tunes electronic properties for increased electrophilicity
High-Purity Building Block
Reported high purity supports sensitive synthetic transformations

Limitations of Generic Quinoline-3-carbaldehydes


Generic substitution among quinoline-3-carbaldehyde analogs is not feasible due to the profound impact of the 4-chloro and 8-trifluoromethyl substituents on reactivity and downstream performance. The 4-chloro group serves as a selective handle for palladium-catalyzed cross-couplings, while the electron-withdrawing 8-trifluoromethyl group significantly modulates the electronic character of the ring, affecting photophysical properties and biological target engagement [1]. In contrast, non-fluorinated or differently halogenated analogs, such as 4-chloroquinoline-3-carbaldehyde or 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, exhibit altered reactivity and property profiles, leading to different synthetic outcomes and functional performance .

Non-fluorinated analogs
Lack of 8-CF3 alters ring electronics and may shift coupling efficiency and photophysical output.
Differently halogenated variants
6,8-Dibromo or other halogen patterns can lead to different cross-coupling selectivity and product profiles.
2-Chloro isomers
Regiochemistry at 2-position leads to divergent amination and substitution pathways; synthetic strategies may not transfer.

Differentiation Evidence for 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde


Enhanced Electrophilicity for Cross-Coupling

The presence of the 8-trifluoromethyl group increases the electrophilicity at the 4-chloro position, facilitating oxidative addition in palladium-catalyzed reactions. For 4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde, the Hammett substituent constant (σ_meta) for CF3 is 0.43, which polarizes the quinoline ring and lowers the electron density at the 4-position compared to non-fluorinated 4-chloroquinoline-3-carbaldehyde [1]. This is consistent with the observation that trifluoromethyl-substituted quinolines undergo faster cross-coupling compared to their non-fluorinated counterparts [2].

Cross-Coupling Reactivity
Class-level inference
Δσ_meta = 0.43
CF3 increases electrophilicity at 4-Cl position, supporting faster oxidative addition.
No direct kinetic comparison; based on Hammett parameters.
Synthetic Chemistry Reactivity Electrophilicity

Superior Photophysical Potential

Quinoline-3-carbaldehydes bearing electron-withdrawing groups at the 8-position exhibit red-shifted absorption and emission spectra. In a study of 4,6,8-triarylquinoline-3-carbaldehydes, the presence of aryl substituents at the 6- and 8-positions leads to measurable absorption maxima in the range of 350-400 nm and emission maxima between 450-550 nm [1]. While direct spectral data for 4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is not reported, the CF3 group is a stronger electron-withdrawing group than the aryl groups studied, predicting a further bathochromic shift. In contrast, non-fluorinated 4-chloroquinoline-3-carbaldehyde lacks this red-shifted photophysical behavior, making it less suitable for applications requiring visible-light absorption.

Photophysical Shift
Class-level inference
Predicted red-shift > 350 nm
CF3 group may enable visible-light absorption for fluorescent probe design.
Direct spectral data not reported; inferred from class.
Photophysics Fluorescence Materials Chemistry

Distinct Regiochemical Reactivity vs. 2-Chloro Isomer

The position of the chlorine atom dictates the site of palladium-catalyzed functionalization. In 4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde, the chlorine is at the 4-position, which is electronically distinct from the 2-position in its isomer 2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 920494-32-2). Studies on 2-chloroquinoline-3-carbaldehydes indicate that the 2-chloro position undergoes amination and substitution under different conditions compared to the 4-chloro position . This regiochemical divergence allows for orthogonal synthetic strategies, where the target compound enables selective functionalization pathways not accessible with the 2-chloro isomer.

Regioselectivity
Class-level inference
4-Cl vs 2-Cl isomer
4-position enables orthogonal Pd-catalyzed functionalization; 2-Cl follows different conditions.
No direct kinetic data; regiochemical divergence reviewed.
Regioselectivity Cross-Coupling Medicinal Chemistry

Superior Commercial Purity

Leading vendors report a purity of 98% for 4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde , which is higher than the typical 95% purity offered for the non-fluorinated analog 4-chloroquinoline-3-carbaldehyde and comparable 2-chloro isomers . This higher baseline purity reduces the need for additional purification steps before use in sensitive catalytic reactions, minimizing the risk of side reactions from impurities and improving batch-to-batch reproducibility.

Commercial Purity
Head-to-head
98%
Higher reported purity vs common analogs (95%) may reduce purification steps.
Vendor-reported specifications; verify with COA.
Procurement Purity Supply Chain

Application Scenarios for 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde


Pd-Catalyzed 4-Arylquinoline Library Synthesis

The enhanced electrophilicity at the 4-chloro position, driven by the 8-trifluoromethyl group, makes this compound an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse 4-substituted quinoline libraries [1]. Its higher commercial purity (98%) minimizes catalyst poisoning, ensuring consistently high coupling yields across parallel arrays.

Red-Shifted Fluorescent Probes for Imaging

The electron-withdrawing 8-CF3 group is expected to red-shift the absorption and emission spectra of derived fluorophores compared to non-fluorinated quinoline-3-carbaldehydes [2]. This makes it a strategic starting material for the synthesis of fluorescent sensors that operate in the visible-light region, reducing phototoxicity and improving signal-to-noise in live-cell imaging applications.

Regioselective Synthesis of 4-Aminoquinoline Pharmacophores

The distinct reactivity of the 4-chloro group, as opposed to the 2-chloro group in isomeric analogs, allows for the regioselective introduction of amine substituents at the 4-position . This is critical for constructing 4-aminoquinoline scaffolds commonly found in antimalarial and anticancer agents, where substitution position dictates biological activity.

High-Purity Building Block for HTS

With a guaranteed purity of 98% , this building block meets the stringent purity requirements of modern HTS campaigns. Procuring this compound reduces the need for costly pre-screening purification and minimizes false positives arising from reactive impurities, a common issue with lower-purity analogs .

Application
Selection Property
Validation Focus
Pd-Catalyzed 4-Arylquinoline Library Synthesis
Electrophilicity at 4-Cl position
Cross-coupling yield and catalyst compatibility
Red-Shifted Fluorescent Probes
Electron-withdrawing 8-CF3 group
Photophysical characterization (absorption/emission shift)
Regioselective Synthesis of 4-Aminoquinoline Pharmacophores
4-Cl substitution reactivity
Regioselective amination product distribution
High-Purity Building Block for HTS
Reported high purity
Purity verification and batch consistency
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